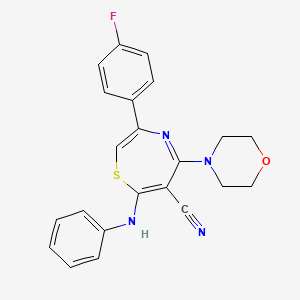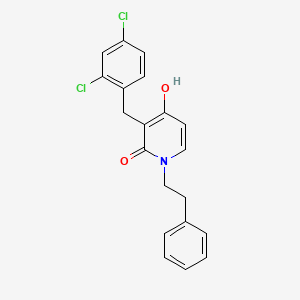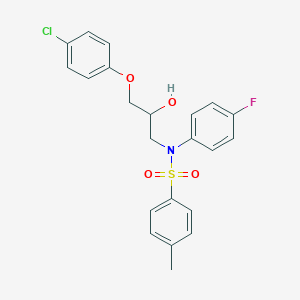
N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step chemical reactions, starting from basic aromatic amines or anilines. For instance, 4-chloroaniline can react with 1-(4-hydroxyphenyl)-ethanone in the presence of catalysts to give intermediate products, which upon further reactions yield sulfonamide derivatives. Such synthetic routes highlight the complexity and the tailored approaches needed for synthesizing specific sulfonamide compounds (Patel et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by their solid-state arrangement, which can be influenced by various intermolecular interactions. For example, the crystal structures of some sulfonamides show two-dimensional or three-dimensional architectures based on C—H⋯πaryl interactions or C—H⋯O interactions, respectively (Rodrigues et al., 2015). These structural details are crucial for understanding the compound's reactivity and interaction capabilities.
Chemical Reactions and Properties
Sulfonamides like “N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide” participate in various chemical reactions, such as acylation of amines, highlighting their potential as chemoselective reagents. Their ability to undergo selective chemical transformations in water as a green solvent demonstrates their versatility and applicability in environmentally friendly chemical processes (Ebrahimi et al., 2015).
Applications De Recherche Scientifique
Enzyme Inhibition and Pharmaceutical Development
A study by Hashimoto et al. (2002) on a series of benzenesulfonamide derivatives highlighted their potential as selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The research demonstrated that introducing a fluorine atom into these compounds preserved COX-2 potency and significantly increased selectivity for COX-1/COX-2, identifying compounds with potential for treating conditions like rheumatoid arthritis and acute pain (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Structural Studies and Material Science
Pawlak et al. (2021) conducted a structural investigation of AND-1184, a potential active pharmaceutical ingredient (API) for dementia treatment, showing the importance of solid-state NMR and X-ray crystallography in understanding the molecular structure and dynamics of such compounds (Tomasz Pawlak, M. Szczesio, M. Potrzebowski, 2021).
Synthesis and Characterization
Research by Patel et al. (2011) focused on synthesizing and studying the antimicrobial activity of benzenesulfonamide derivatives. This work contributes to the development of new compounds with potential applications in combating microbial infections (R. N. Patel, K. Nimavat, K. Vyas, P. Patel, 2011).
Catalysis and Organic Reactions
The study by Hazra et al. (2015) on sulfonated Schiff base copper(II) complexes, including benzenesulfonamides, as catalysts in alcohol oxidation, illustrates the utility of these compounds in facilitating chemical transformations, particularly in selective oxidation reactions under specific conditions (S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015).
Propriétés
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4S/c1-16-2-12-22(13-3-16)30(27,28)25(19-8-6-18(24)7-9-19)14-20(26)15-29-21-10-4-17(23)5-11-21/h2-13,20,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURVJMRUQHHYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)
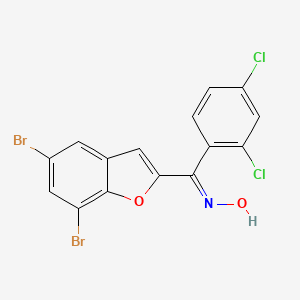


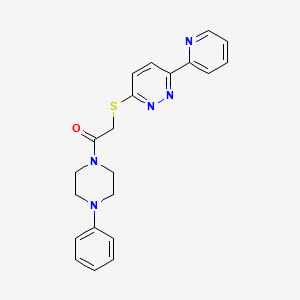

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
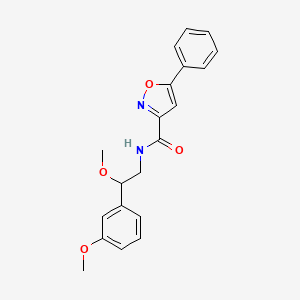
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

